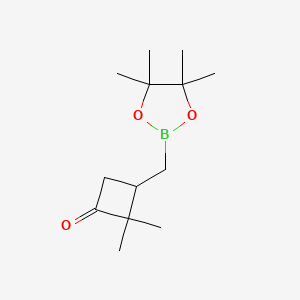
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one is a complex organic compound that features a cyclobutanone core with a boronate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one typically involves the following steps:
Formation of the cyclobutanone core: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the boronate ester group: This step often involves the reaction of the cyclobutanone derivative with a boronic acid or boronate ester under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or other derivatives.
Reduction: The cyclobutanone core can be reduced to form cyclobutanols.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in the Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Cyclobutanols.
Substitution: Various substituted cyclobutanone derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Catalysis: The boronate ester group can act as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronate ester group can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentan-1-one: Similar structure but with a cyclopentanone core.
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclohexan-1-one: Similar structure but with a cyclohexanone core.
Uniqueness
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one is unique due to its cyclobutanone core, which imparts distinct chemical and physical properties. The presence of the boronate ester group further enhances its reactivity and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C13H23BO3 |
|---|---|
Molekulargewicht |
238.13 g/mol |
IUPAC-Name |
2,2-dimethyl-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one |
InChI |
InChI=1S/C13H23BO3/c1-11(2)9(7-10(11)15)8-14-16-12(3,4)13(5,6)17-14/h9H,7-8H2,1-6H3 |
InChI-Schlüssel |
GZTBXIXCFHYHRM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC(=O)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)


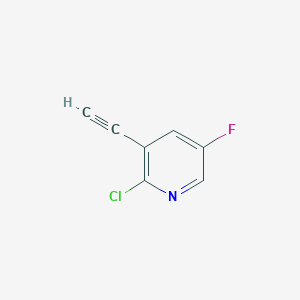
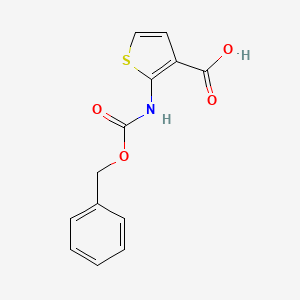
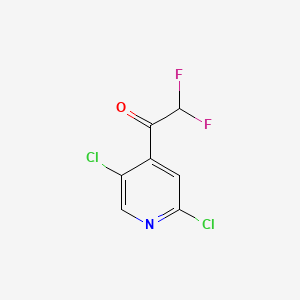
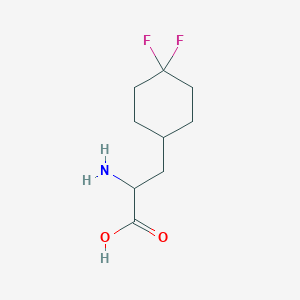
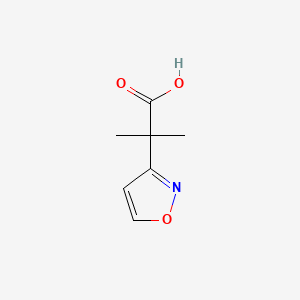
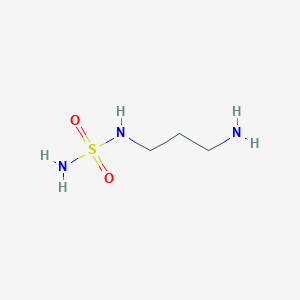
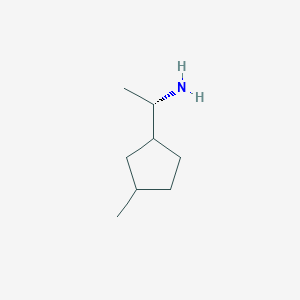


![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)
